Cas no 33556-04-6 (methyl 4-amino-2-methoxybenzoate hydrochloride)

Methyl 4-amino-2-methoxybenzoate hydrochloride is a fine chemical intermediate primarily used in pharmaceutical and organic synthesis. Its molecular structure, featuring both amino and methoxy functional groups, makes it a versatile building block for constructing more complex molecules. The hydrochloride salt form enhances stability and solubility, facilitating handling and reaction efficiency. This compound is particularly valuable in the development of active pharmaceutical ingredients (APIs) and specialty chemicals, where precise functionalization is critical. Its consistent purity and well-defined properties ensure reliable performance in synthetic applications. Suitable for controlled environments, it requires proper storage to maintain integrity.
methyl 4-amino-2-methoxybenzoate hydrochloride structure
33556-04-6 structure
Product name:methyl 4-amino-2-methoxybenzoate hydrochloride
CAS No:33556-04-6
MF:C9H11NO3.HCl
Molecular Weight:217.64948
MDL:MFCD12913502
CID:1465316
PubChem ID:23046729

methyl 4-amino-2-methoxybenzoate hydrochloride 化学的及び物理的性質

名前と識別子

    • methyl 4-amino-2-methoxybenzoate hydrochloride
    • LogP
    • 33556-04-6
    • SCHEMBL7410231
    • Methyl4-amino-2-methoxybenzoatehydrochloride
    • EN300-194574
    • MDL: MFCD12913502
    • インチ: InChI=1S/C9H11NO3.ClH/c1-12-8-5-6(10)3-4-7(8)9(11)13-2;/h3-5H,10H2,1-2H3;1H
    • InChIKey: PXZHCIUSZWNHAK-UHFFFAOYSA-N
    • SMILES: COC1=C(C=CC(=C1)N)C(=O)OC.Cl

計算された属性

  • 精确分子量: 217.05066
  • 同位素质量: 217.0505709g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 184
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.6Ų

じっけんとくせい

  • PSA: 61.55

methyl 4-amino-2-methoxybenzoate hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-194574-0.05g
methyl 4-amino-2-methoxybenzoate hydrochloride
33556-04-6
0.05g
$20.0 2023-09-17
Enamine
EN300-194574-10g
methyl 4-amino-2-methoxybenzoate hydrochloride
33556-04-6
10g
$33.0 2023-09-17
Enamine
EN300-194574-25g
methyl 4-amino-2-methoxybenzoate hydrochloride
33556-04-6
25g
$47.0 2023-09-17
Enamine
EN300-194574-1g
methyl 4-amino-2-methoxybenzoate hydrochloride
33556-04-6
1g
$24.0 2023-09-17
Enamine
EN300-194574-50g
methyl 4-amino-2-methoxybenzoate hydrochloride
33556-04-6
50g
$71.0 2023-09-17
Enamine
EN300-194574-1.0g
methyl 4-amino-2-methoxybenzoate hydrochloride
33556-04-6
1g
$0.0 2023-06-08
Enamine
EN300-194574-0.1g
methyl 4-amino-2-methoxybenzoate hydrochloride
33556-04-6
0.1g
$21.0 2023-09-17
Enamine
EN300-194574-100g
methyl 4-amino-2-methoxybenzoate hydrochloride
33556-04-6
100g
$121.0 2023-09-17
Enamine
EN300-194574-0.25g
methyl 4-amino-2-methoxybenzoate hydrochloride
33556-04-6
0.25g
$22.0 2023-09-17
Enamine
EN300-194574-2.5g
methyl 4-amino-2-methoxybenzoate hydrochloride
33556-04-6
2.5g
$25.0 2023-09-17

methyl 4-amino-2-methoxybenzoate hydrochloride 関連文献

methyl 4-amino-2-methoxybenzoate hydrochlorideに関する追加情報

Introduction to Methyl 4-Amino-2-Methoxybenzoate Hydrochloride (CAS No. 33556-04-6)

Methyl 4-amino-2-methoxybenzoate hydrochloride, with the CAS registry number 33556-04-6, is a compound of significant interest in the fields of organic chemistry, pharmacology, and material science. This compound is a derivative of benzoic acid, featuring a methoxy group at the 2-position and an amino group at the 4-position, with a methyl ester and hydrochloride counterion. Its structure makes it a versatile molecule with potential applications in drug development, agrochemicals, and advanced materials.

The synthesis of methyl 4-amino-2-methoxybenzoate hydrochloride typically involves multi-step organic reactions, including nucleophilic aromatic substitution and esterification. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.

One of the most promising areas of research for methyl 4-amino-2-methoxybenzoate hydrochloride is its application in drug discovery. Studies have shown that this compound exhibits potential as a precursor for bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound can inhibit key enzymes involved in inflammation pathways, suggesting its utility in treating chronic inflammatory diseases.

In addition to its pharmacological applications, methyl 4-amino-2-methoxybenzoate hydrochloride has been investigated for its role in material science. Its ability to form stable crystalline structures makes it a candidate for use in organic electronics and optoelectronic devices. Recent research has focused on incorporating this compound into polymer blends to enhance their thermal stability and mechanical properties.

The chemical properties of methyl 4-amino-2-methoxybenzoate hydrochloride are also notable. Its solubility profile, which includes good solubility in polar solvents like water and methanol, facilitates its use in various chemical reactions. The presence of both electron-donating methoxy and amino groups influences its reactivity, making it a valuable building block for constructing more complex molecules.

From an environmental standpoint, understanding the degradation pathways of methyl 4-amino-2-methoxybenzoate hydrochloride is crucial for assessing its ecological impact. Recent studies have employed computational chemistry methods to predict its biodegradation potential under different environmental conditions. These findings are essential for developing sustainable practices in its production and disposal.

In conclusion, methyl 4-amino-2-methoxybenzoate hydrochloride (CAS No. 33556-04-6) is a multifaceted compound with diverse applications across various scientific disciplines. Its structural features make it an attractive candidate for further research and development, particularly in drug discovery and materials science. As new studies emerge, this compound continues to demonstrate its potential as a key player in advancing modern chemistry.

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